2,3-Bis(trimethylsilyl)-1-propene
Description
Significance of Organosilicon Compounds in Contemporary Organic Synthesis
Organosilicon compounds, molecules containing a carbon-silicon bond, have become indispensable in modern organic synthesis. acs.orgwikipedia.org Their widespread use stems from a combination of unique properties conferred by the silicon atom. The carbon-silicon bond is relatively non-polar and strong, rendering many organosilicon compounds stable, colorless, and hydrophobic, similar to common organic molecules. acs.orgnih.gov However, the electropositive nature of silicon relative to carbon creates a unique polarization in the Si-C bond, which can be exploited in various chemical transformations. chemicalbook.com
One of the most significant roles of organosilicon compounds, particularly those bearing trimethylsilyl (B98337) (TMS) groups, is as protecting groups for alcohols, amines, and carboxylic acids. orgsyn.org The TMS group is easily introduced and can be removed under mild conditions, often using fluoride (B91410) sources. orgsyn.org Beyond protection, organosilanes are crucial intermediates in a variety of carbon-carbon bond-forming reactions. The stability of the Si-C bond allows these compounds to be carried through multi-step syntheses, while its latent reactivity can be unmasked at a desired stage. nih.govnih.gov This controlled reactivity is central to their power in synthetic methodology.
Overview of Allylsilane and Vinylsilane Reactivity in Synthetic Methodology
The reactivity of organosilanes is highly dependent on the position of the silicon atom relative to a carbon-carbon double bond. Two major classes, allylsilanes and vinylsilanes, exhibit distinct and highly useful reaction patterns.
Allylsilanes are characterized by a silyl (B83357) group attached to a carbon atom adjacent to a double bond. Their most prominent reaction is the electrophilic substitution, often referred to as the Hosomi-Sakurai reaction. In this process, the allylsilane reacts with an electrophile, typically activated by a Lewis acid, to form a new bond at the carbon furthest from the silyl group (the γ-position), accompanied by a shift of the double bond and loss of the silyl group. This reactivity is driven by the β-silicon effect, where the C-Si bond's σ-orbital stabilizes a developing positive charge at the β-carbon through hyperconjugation. scbt.com This effect makes allylsilanes potent and regioselective nucleophiles. acs.org
Vinylsilanes , which have a silyl group directly attached to a double bond, also possess a rich chemistry. They are valuable precursors for stereodefined olefins. uni.lu A key reaction of vinylsilanes is electrophile-induced desilylation (ipso-substitution), where an electrophile replaces the silyl group, often with retention of the double bond's geometry. uni.lu Furthermore, vinylsilanes are important partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the formation of new carbon-carbon bonds with organic halides. researchgate.netresearchgate.net
Positioning of 2,3-Bis(trimethylsilyl)-1-propene within the Bis(trimethylsilyl)propene Class
This compound is unique in this class as it simultaneously embodies the structural motifs of both a vinylsilane and an allylsilane within the same three-carbon framework. This dual nature suggests a complex and potentially tunable reactivity profile, where the molecule could react via either its vinylic or allylic silyl group, or through a cooperative effect of both.
| Isomer Name | Structure | Classification |
| This compound | ![]() | Contains both vinylsilane and allylsilane moieties |
| 1,3-Bis(trimethylsilyl)propene | ![]() | Contains both vinylsilane and allylsilane moieties |
| 3,3-Bis(trimethylsilyl)propene | ![]() | A gem-bis-silylated allylsilane |
Table 1: Comparison of Bis(trimethylsilyl)propene Isomers. This table highlights the structural diversity within the bis(trimethylsilyl)propene class.
The structure of this compound features a trimethylsilyl group on the central carbon (C2) of the propene chain, making it a vinylsilane. Simultaneously, another trimethylsilyl group is attached to the methyl group (C3), creating an allylsilane system.
The electronic nature of this molecule is consequently multifaceted.
Allylsilane Influence : The C3-Si bond is positioned to exert a powerful β-silicon effect. This involves hyperconjugation between the C-Si σ-orbital and the π-system of the double bond. This effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the double bond electron-rich and highly nucleophilic at the C1 position. This would predispose the molecule to react with electrophiles at C1, in a classic allylsilane manner. scbt.com
Vinylsilane Influence : The silyl group at C2 can have a more complex influence. While silicon is less electronegative than carbon, the interaction of the silicon d-orbitals with the π-system of the alkene can lead to an electron-withdrawing effect. This "inverse hyperconjugation" or pπ-dπ interaction can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The interplay of these opposing electronic effects—the electron-donating nature of the allylic silyl group and the potentially electron-withdrawing nature of the vinylic silyl group—is a key feature that distinguishes this compound. This duality could allow for selective reactivity based on the choice of reagents and reaction conditions.
| Property | Value | Source |
| CAS Number | 17891-65-5 | scbt.com |
| Molecular Formula | C₉H₂₂Si₂ | scbt.comuni.lu |
| Molecular Weight | 186.44 g/mol | scbt.com |
| IUPAC Name | trimethyl(2-trimethylsilylprop-2-en-1-yl)silane | uni.lu |
| SMILES | CSi(C)CC(=C)Si(C)C | uni.lu |
Table 2: Chemical and Physical Properties of this compound. This table provides a summary of the key identifiers and properties of the compound.
The trimethylsilyl group is known for its significant steric bulk. orgsyn.orgacs.org In this compound, the presence of two such bulky groups in close proximity creates a sterically hindered environment that would heavily influence its chemical reactivity.
The approach of a reagent to the double bond is shielded on one face by the vinylic TMS group at C2 and on the other side by the allylic TMS group at C3. This steric congestion would likely direct the approach of electrophiles to the less hindered C1 methylene (B1212753) carbon. Furthermore, any reaction requiring attack at the C2 carbon would be significantly impeded. The steric hindrance around the allylic C3 position might also modulate its reactivity, potentially favoring reactions that proceed through a more organized transition state to minimize steric clash. This steric profile, combined with the electronic effects, makes this compound a highly specialized reagent, with the potential for unique selectivity in synthetic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-trimethylsilylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXKSVOMSCMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336236 | |
| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-65-5 | |
| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bis Trimethylsilyl Propenes
Lewis Acid-Mediated Transformations
The interaction of 2,3-bis(trimethylsilyl)-1-propene with Lewis acids opens up several reaction pathways, primarily ene reactions and Sakurai allylations. The choice of Lewis acid and reaction conditions dictates which of these pathways is favored, leading to different product distributions.
Ene Reactions with Carbonyl Compounds
In the presence of a mild Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), this compound predominantly undergoes ene reactions with carbonyl compounds, specifically aldehydes. nih.govacs.org The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), in this case, the aldehyde. wikipedia.org This process results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift, yielding a homoallylic alcohol while retaining the bis(trimethylsilyl) moiety. acs.orgwikipedia.org Studies have shown that these reactions can proceed at low temperatures and still afford good yields of the desired alcohol product. acs.org
For instance, the reaction of 3,3-bis(trimethylsilyl)-2-methyl-1-propene with various aldehydes in the presence of BF₃·OEt₂ in diethyl ether leads to the corresponding homoallylic alcohols. acs.orgacs.org These findings highlight the propensity of the methallyl unit within the bis(trimethylsilyl)propene structure to engage in ene reactivity. acs.org
Table 1: Ene Reaction of 3,3-bis(trimethylsilyl)-2-methyl-1-propene with Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 85 | >20:1 | |
| 2 | p-Tolualdehyde | 82 | >20:1 | |
| 3 | p-Anisaldehyde | 75 | >20:1 | |
| 4 | Isobutyraldehyde | 90 | >20:1 | |
| 5 | Pivalaldehyde | 78 | >20:1 |
Data derived from reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene. acs.org
Sakurai Allylation Reactions
In the case of 3,3-bis(trimethylsilyl)-2-methyl-1-propene, Sakurai allylation reactions with aldehydes using SnCl₄ as the catalyst at -78 °C exclusively yield E-trisubstituted alkenylsilanes. nih.govacs.org This dual reactivity, allowing for either ene reactions or Sakurai allylations, makes these reagents valuable in synthetic strategies that require sequential functionalization. acs.orgacs.org
Table 2: Sakurai Allylation of 3,3-bis(trimethylsilyl)-2-methyl-1-propene with Aldehydes
| Entry | Aldehyde | Lewis Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | SnCl₄ | 88 | |
| 2 | p-Tolualdehyde | SnCl₄ | 85 | |
| 3 | p-Anisaldehyde | SnCl₄ | 80 | |
| 4 | Isobutyraldehyde | SnCl₄ | 92 | |
| 5 | Pivalaldehyde | SnCl₄ | 75 |
Data derived from reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene. acs.org
Influence of Lewis Acid Strength on Regioselectivity and Stereoselectivity
The choice of Lewis acid can also influence the stereoselectivity of the reaction. For example, in Diels-Alder reactions, the bulkiness of the Lewis acid has been shown to control the endo/exo selectivity. rsc.org Similarly, in Ziegler-Natta polymerization, the coordination of Lewis bases to the active titanium center can significantly enhance stereoselectivity. researchgate.net While these examples are not directly with this compound, they illustrate the general principle that the nature of the Lewis acid, including its strength and steric properties, plays a pivotal role in directing the stereochemical course of a reaction. rsc.orgresearchgate.net The effective Lewis acidity, which is the effect a Lewis acid has on a bound molecule, can differ from its global Lewis acidity, the thermodynamic tendency for Lewis pair formation, and this difference is primarily caused by the deformation energy of the Lewis acid upon binding. nih.gov
Electrophilic Activation and Substitution Pathways
The presence of silicon atoms in bis(trimethylsilyl)propenes profoundly influences their reactivity towards electrophiles, primarily through the β-silicon effect, which governs regiochemical control and stereochemical outcomes.
The β-Effect in Organosilicon Chemistry and Regiochemical Control
The β-silicon effect, also known as the β-effect, is a key principle in organosilicon chemistry that describes the stabilization of a positive charge on a carbon atom that is β to a silicon atom. scispace.com This stabilization arises from hyperconjugation, an interaction between the filled C-Si σ-orbital and the empty p-orbital of the carbocation. scispace.com The carbon-silicon bond is well-suited for this role due to its high polarizability and the electropositive nature of silicon. scispace.com
Stereochemical Outcomes in Electrophilic Additions
The stereochemistry of electrophilic additions to allylsilanes is also influenced by the β-silicon effect. The stabilization of the β-carbocation often occurs through an antiperiplanar arrangement of the C-Si bond and the forming C-electrophile bond. scispace.com This conformational preference can translate into specific stereochemical outcomes in the final product.
Electrophilic Substitution of Trimethylsilyl (B98337) Moieties
The presence of trimethylsilyl (TMS) groups in this compound influences its behavior in electrophilic substitution reactions. While direct electrophilic attack on the carbon-silicon bond is a known reaction for allylsilanes, the geminal bis-trimethylsilyl arrangement in related compounds introduces unique reactivity patterns. For instance, studies on 3,3-bis(trimethylsilyl)-2-methyl-1-propene have shown that its reaction with aldehydes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) predominantly leads to ene reactions. nih.gov However, when stronger Lewis acids are employed in a solvent like methylene (B1212753) chloride, the reaction proceeds via a Sakurai allylation mechanism, resulting in the exclusive formation of E-trisubstituted alkenylsilanes. nih.gov This highlights the nuanced reactivity of bis(trimethylsilyl)propenes in electrophilic substitutions, where the reaction pathway can be directed by the choice of Lewis acid.
The general concept of electrophilic substitution in allylsilanes involves the attack of an electrophile on the γ-carbon of the allyl system, with the concurrent departure of the silyl (B83357) group. This process is stabilized by the β-silicon effect, where the silicon atom stabilizes the developing positive charge in the transition state. In the case of this compound, the presence of two silyl groups could potentially influence the regioselectivity and stereoselectivity of such reactions.
Transition Metal-Catalyzed Reactions
This compound is a versatile substrate in a variety of transition metal-catalyzed reactions, which leverage the unique properties of the carbon-silicon and carbon-carbon double bonds within the molecule.
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). harvard.eduorganic-chemistry.org The driving force for many of these reactions is the entropically favorable release of a volatile small alkene, such as ethylene. wikipedia.orgorganic-chemistry.org
Well-defined catalysts, particularly those based on ruthenium and molybdenum developed by Grubbs and Schrock, have significantly expanded the scope of olefin metathesis to include a wide range of functional groups. wikipedia.orgharvard.edulibretexts.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of a metal alkylidene with an olefin. wikipedia.orglibretexts.org This intermediate then undergoes a cycloreversion to yield a new olefin and a new metal alkylidene, which continues the catalytic cycle. libretexts.org Given its structure, this compound could potentially participate in cross-metathesis reactions with other olefins, leading to the formation of novel silylated compounds.
Table 1: Key Features of Olefin Metathesis Catalyst Types
| Catalyst Type | Metal Center | Key Characteristics | Functional Group Tolerance |
| Grubbs' Catalysts | Ruthenium (Ru) | High tolerance to various functional groups, air, and moisture. harvard.eduorganic-chemistry.org | High harvard.eduorganic-chemistry.org |
| Schrock's Catalysts | Molybdenum (Mo), Tungsten (W) | Highly reactive, particularly for sterically demanding substrates. harvard.eduorganic-chemistry.org | Moderate to poor, sensitive to air and moisture. harvard.edu |
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. While direct cross-coupling of this compound is not extensively detailed, analogous reactions with related borylated butadiene derivatives provide insight into potential reactivity. For example, 2,3-bis(pinacolatoboryl)-1,3-butadiene readily undergoes palladium-catalyzed cross-coupling with aryl iodides to produce 2,3-diaryl-1,3-butadienes. nih.gov This suggests that a similar strategy involving the conversion of the silyl groups in this compound to boronic esters could enable its participation in Suzuki-Miyaura cross-coupling reactions.
The synthesis of vinylboronates from the corresponding halides or triflates via palladium-catalyzed borylation with reagents like bis(pinacolato)diboron (B136004) is a well-established method. nih.govorganic-chemistry.org These vinylboronates are then versatile partners in subsequent cross-coupling reactions. This two-step borylation-coupling sequence offers a powerful tool for the construction of complex organic molecules. nih.gov
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. mdpi.com This reaction is a highly atom-economical method for producing organosilane compounds and can be catalyzed by various transition metals, including platinum, rhodium, ruthenium, and iron. mdpi.com The mechanism of hydrosilylation can vary depending on the catalyst and substrate. For instance, with certain rhenium catalysts, a [2+2] addition of the silane (B1218182) to a metal-oxo bond has been proposed, while an ionic outer-sphere mechanism is also possible. mdpi.com
Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to effect intramolecular hydrosilylation of certain alcohols, suggesting the possibility of unique mechanistic pathways that may involve trans-hydrosilylation. nih.gov Given that this compound already contains silyl groups, its participation in a traditional hydrosilylation reaction as the unsaturated substrate would lead to the formation of a trisilylated propane (B168953) derivative.
Allyl ligands are versatile in organometallic chemistry, capable of binding to a metal center in either a monohapto (η¹) or trihapto (η³) fashion. libretexts.org Transition metal allyl complexes are key intermediates in various catalytic processes. wikipedia.org They can be synthesized through several methods, including the oxidative addition of an allylic halide to a low-valent metal complex. wikipedia.org For example, bis(allyl)nickel complexes can be formed from the reaction of butadiene with a nickel source, involving the coupling of two butadiene units. youtube.com
The structure of this compound makes it a precursor to a substituted allyl ligand. Upon coordination to a metal center like nickel, it could form a [η³-1,2-bis(trimethylsilyl)allyl]nickel complex. The reactivity of such complexes is of significant interest. For instance, nucleophilic attack on the allyl ligand is a common reaction pathway for η³-allyl palladium complexes. The steric and electronic properties of the two trimethylsilyl groups would be expected to significantly influence the regioselectivity of such an attack.
Cyclization and Rearrangement Reactions
The unique arrangement of functional groups in this compound and its derivatives makes them interesting substrates for cyclization and rearrangement reactions. For example, related 1,3-bis(trimethylsilyl)propenes have been utilized as synthons for 1,3- and 3,3-propene dianions in reactions with electrophiles. ntu.edu.tw
Furthermore, intramolecular reactions can lead to the formation of cyclic structures. While specific examples for this compound are not prevalent in the searched literature, the principles of intramolecular cyclization can be applied. For instance, if the molecule were functionalized with a suitable reactive group, an intramolecular reaction involving the double bond could lead to the formation of a five- or six-membered ring containing the two silyl groups. The stereochemical outcome of such cyclizations would be of considerable interest.
Thermal and Photochemical Isomerization Pathways
There is a lack of specific information in the surveyed literature regarding the thermal and photochemical isomerization pathways of this compound. Research on thermal and photochemical isomerization typically focuses on systems with specific chromophores or structural features that facilitate such transformations, such as azobenzenes, cycloalkenes, or other conjugated systems. mdpi.comresearchgate.netrug.nl
General mechanisms for alkene isomerization can involve thermal pathways that proceed through reversible elementary steps to yield thermodynamically more stable isomers, or photochemical pathways that involve excitation to an electronic excited state. researchgate.netmdpi.com However, no studies were found that apply these principles to or investigate the specific behavior of this compound under thermal or photochemical conditions. Therefore, an elucidation of its isomerization pathways, including potential transition states, intermediates, and product distributions, cannot be provided based on the available data.
Synthetic Utility and Applications of 2,3 Bis Trimethylsilyl 1 Propene and Its Analogs
Building Blocks for Complex Organic Molecule Synthesis
The strategic placement of the trimethylsilyl (B98337) groups in 2,3-bis(trimethylsilyl)-1-propene and its analogs makes them powerful tools for constructing intricate molecular architectures. nih.gov
Stereoselective and Regioselective Functionalization Strategies
The presence of the bulky trimethylsilyl groups influences the approach of reagents, enabling a high degree of control over the stereochemistry and regiochemistry of chemical reactions. nih.gov For instance, the Lewis acid-catalyzed reactions of this compound with various electrophiles proceed with notable selectivity. The reaction of its analog, 3,3-bis(trimethylsilyl)-2-methyl-1-propene, with aldehydes in the presence of boron trifluoride etherate (BF₃·OEt₂) predominantly yields ene reaction products. nih.govresearchgate.net In contrast, using stronger Lewis acids in methylene (B1212753) chloride leads exclusively to E-trisubstituted alkenylsilanes through a Sakurai allylation reaction. nih.govresearchgate.net
Furthermore, the metalation of aryl derivatives substituted with a bis(trimethylsilyl)methyl group can be directed to specific positions on the aromatic ring, allowing for regioselective functionalization. nih.gov This regiochemical control is a powerful tool for the synthesis of specifically substituted aromatic compounds.
Preparation of Diversely Substituted Propene Derivatives
This compound serves as a key starting material for the synthesis of a wide array of substituted propene derivatives. uni.lu The trimethylsilyl groups can be selectively replaced or modified, introducing various functional groups onto the propene scaffold. For example, the reaction of 1,3-bis(trimethylsilyl)propene, an isomer of the title compound, with electrophiles after deprotonation allows for the introduction of substituents at the 1 and 3 positions, demonstrating its utility as a 1,3- and 3,3-propene dianion synthon. acs.orgntu.edu.tw
Construction of Heterocyclic Systems (e.g., Furans, β-Lactams)
The reactivity of this compound and its analogs has been harnessed for the synthesis of important heterocyclic compounds. mdpi.comsciencescholar.us
Furans: A notable application is the synthesis of 2-substituted-4-trimethylsilylfurans. tandfonline.com This is achieved by reacting this compound with acid chlorides in a Lewis acid-mediated reaction, followed by epoxidation and subsequent treatment with a base like lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi). tandfonline.com This method provides a straightforward route to functionalized furans, which are common motifs in natural products and pharmaceuticals. organic-chemistry.orgnih.gov
β-Lactams: While direct synthesis of β-lactams from this compound is less commonly reported, the principles of silyl-directed chemistry are relevant to β-lactam synthesis. nih.govresearchgate.netorganic-chemistry.orgjocpr.com For instance, silylated ketenes are known to react with imines in Staudinger [2+2] cycloadditions to form β-lactams. nih.gov The strategic use of silicon-containing reagents allows for control over the stereochemistry of the resulting four-membered ring, a critical feature for the biological activity of many β-lactam antibiotics. nih.gov
Precursors to Reactive Intermediates
The unique electronic properties imparted by the trimethylsilyl groups facilitate the generation of highly reactive intermediates that are otherwise difficult to access.
Generation of Alpha-Nitrogen Carbanions
While direct generation of alpha-nitrogen carbanions from this compound itself is not a primary application, the underlying principles of stabilizing adjacent carbanions through silicon substitution are relevant. mdpi.com The electron-withdrawing nature and the ability of silicon to stabilize an adjacent negative charge (α-effect) are key to the formation of such reactive species in related organosilicon compounds.
Equivalents for Alkyne and Vinylacetylene Anion Chemistry
This compound and its isomers can serve as synthetic equivalents for alkyne and vinylacetylene anions. For example, bis(trimethylsilyl)acetylene (B126346) is a well-established reagent in organometallic chemistry and can be used to generate metal-alkyne complexes. researchgate.net These complexes can then undergo further reactions, effectively acting as a source of the alkyne unit. Similarly, related silylated compounds can be used in reactions that mimic the reactivity of vinylacetylene anions, providing access to complex unsaturated systems.
Derivatization and Protective Group Strategies in Organic Synthesis
The strategic manipulation of functional groups is a cornerstone of modern organic synthesis. This often involves the temporary conversion of a reactive functional group into a less reactive one, a process known as protection, to prevent its interference in a subsequent chemical transformation at a different site within the molecule. Silyl (B83357) ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal (deprotection).
Silylating Agent Applications
Silylating agents are compounds that introduce a silyl group, such as the trimethylsilyl (TMS) group, onto a reactive functional group. While direct research on the application of this compound as a silylating agent is not extensively documented in publicly available literature, its structural features suggest potential utility in this capacity. The presence of two trimethylsilyl groups makes it a potential donor of these groups to nucleophilic functional groups like alcohols, amines, and carboxylic acids.
The general mechanism of silylation involves the nucleophilic attack of a heteroatom (like the oxygen in an alcohol) on the silicon atom of the silylating agent. This process is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. Common silylating agents include trimethylsilyl chloride (TMS-Cl) and N,O-bis(trimethylsilyl)acetamide (BSA). sigmaaldrich.com The reactivity of silylating agents can be influenced by factors such as the nature of the leaving group on the silicon atom and the steric hindrance around the silicon.
The reactivity of a structural analog, 3,3-bis(trimethylsilyl)-2-methyl-1-propene, has been studied in Lewis acid-catalyzed allylation reactions. nih.gov In the presence of a Lewis acid like boron trifluoride etherate, it participates in ene reactions with aldehydes. nih.gov This reactivity highlights the potential for the silicon-carbon bonds in such molecules to be activated under specific conditions, which is a prerequisite for silylation.
In the context of protecting group strategies, the introduction of a silyl ether can be achieved under mild conditions. tcichemicals.com For instance, an alcohol can be protected by reacting it with a silyl halide in the presence of a non-nucleophilic base. The resulting silyl ether is generally stable to a range of reagents, including many oxidizing and reducing agents, as well as organometallic reagents like Grignard reagents. wikipedia.orgnih.gov
The deprotection of silyl ethers is typically accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.org The high affinity of silicon for fluoride provides a strong driving force for the cleavage of the silicon-oxygen bond. The choice of silylating agent and deprotection conditions allows for orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another with different steric or electronic properties. organic-chemistry.org
Applications in Polymerization and Advanced Materials Science
The presence of a polymerizable double bond and silicon-containing functional groups in this compound and its analogs makes them valuable monomers for the synthesis of advanced materials with unique properties. While direct polymerization studies of this compound are not extensively reported, significant research has been conducted on its close structural analog, 1-(trimethylsilyl)-1-propyne (B132021) (TMSP). The resulting polymer, poly(1-trimethylsilyl-1-propyne) or poly(TMSP), exhibits remarkable properties that have led to its investigation for various high-performance applications. researchgate.net
Poly(TMSP) is typically synthesized via metathesis polymerization using catalysts based on tantalum (Ta) or niobium (Nb), such as TaCl₅ and NbCl₅. researchgate.net This method results in a high molecular weight polymer that is soluble in common organic solvents like toluene (B28343) and chloroform, allowing for the formation of tough, free-standing films by solution casting. researchgate.net The polymer possesses a high glass transition temperature (Tg) of over 250 °C, indicating good thermal stability. researchgate.net
One of the most outstanding characteristics of poly(TMSP) is its exceptionally high gas permeability. researchgate.net This property is attributed to its large free volume, which arises from the bulky trimethylsilyl groups and the rigid polymer backbone. The oxygen permeability of poly(TMSP) is among the highest of all known polymers. researchgate.net This has spurred intensive research into its use for gas separation membranes.
| Polymer | Gas | Permeability Coefficient (Barrer)a |
|---|---|---|
| Poly(TMSP) | O₂ | 7700 |
| N₂ | 5500 | |
| CO₂ | 25000 | |
| CH₄ | 11000 | |
| Polydimethylsiloxane (PDMS) | O₂ | 600 |
| N₂ | 280 | |
| CO₂ | 3200 | |
| CH₄ | 800 |
The high permeability of poly(TMSP) is, however, often accompanied by low selectivity for gas pairs like O₂/N₂ or CO₂/CH₄. To address this, various modifications of poly(TMSP) have been explored, including the incorporation of additives and copolymerization with other monomers. researchgate.netmdpi.com For instance, the introduction of phenolic antioxidants has been shown to improve the thermal-oxidative stability of poly(TMSP) films. mdpi.com
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (Mw) | Up to ~1 x 10⁶ g/mol | researchgate.net |
| Glass Transition Temperature (Tg) | > 250 °C | researchgate.net |
| Oxygen Permeability (at 25 °C) | ~6 x 10⁻⁷ cm³(STP)cm/(cm²·s·cmHg) | researchgate.net |
| Solubility | Good in toluene, chloroform | researchgate.net |
Beyond gas separation, poly(TMSP) and related polymers have been investigated for other applications in advanced materials science. These include pervaporation membranes for the separation of liquid mixtures, such as ethanol-water, as well as applications as sensors and photoresists. researchgate.net The unique combination of processability, thermal stability, and high permeability makes polymers derived from silylated propenes and propynes like this compound promising candidates for the development of next-generation functional materials.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3-Bis(trimethylsilyl)-1-propene, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its structure.
Detailed experimental ¹H and ¹³C NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not widely available in the reviewed scientific literature and chemical databases. However, a theoretical analysis of its structure allows for the prediction of the expected NMR signals.
Expected ¹H NMR Spectral Features:
Trimethylsilyl (B98337) (TMS) Protons: Two distinct signals corresponding to the eighteen protons of the two trimethylsilyl groups. The chemical environment of these groups is different, which should lead to separate resonances.
Allylic Protons: A signal for the two protons on the carbon adjacent to the double bond (C3).
Vinylic Protons: Signals for the two protons on the double-bonded carbon (C1). These protons are chemically non-equivalent and would likely appear as distinct signals, possibly showing geminal coupling.
Expected ¹³C NMR Spectral Features:
Trimethylsilyl (TMS) Carbons: Two distinct signals for the methyl carbons of the two trimethylsilyl groups.
Propene Backbone Carbons: Three distinct signals corresponding to the three carbon atoms of the propene backbone (C1, C2, and C3).
A comprehensive two-dimensional NMR analysis, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
X-ray Crystallography for Solid-State Structure Determination
A search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. The lack of available crystallographic data suggests that the compound may be a liquid at room temperature or that it is challenging to grow single crystals of sufficient quality for X-ray diffraction analysis. Without experimental crystallographic data, the precise solid-state structure, including intermolecular interactions and packing in the crystal lattice, remains undetermined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
The predicted mass spectrometric data for this compound provides valuable information for its identification. The monoisotopic mass of the compound is calculated to be 186.126 Da. nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to this mass.
Further structural elucidation can be achieved by analyzing the fragmentation of the molecular ion. Common fragmentation pathways for trimethylsilyl compounds involve the loss of methyl groups (CH₃) or the entire trimethylsilyl group (Si(CH₃)₃). The predicted collision cross-section values for various adducts of this compound offer additional parameters for its characterization in ion mobility-mass spectrometry experiments. nih.gov
Below is a table summarizing the predicted mass-to-charge ratios for different adducts of this compound. nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.13328 |
| [M+Na]⁺ | 209.11522 |
| [M-H]⁻ | 185.11872 |
| [M+NH₄]⁺ | 204.15982 |
| [M+K]⁺ | 225.08916 |
| [M]⁺ | 186.12545 |
| [M]⁻ | 186.12655 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Detailed Density Functional Theory (DFT) calculations specifically for 2,3-Bis(trimethylsilyl)-1-propene, which would provide insights into its electronic structure (such as HOMO-LUMO energy levels and molecular orbital distributions) and reactivity, are not reported in the surveyed literature. General principles of organosilicon chemistry suggest that the trimethylsilyl (B98337) groups would influence the electronic properties of the propene backbone through a combination of inductive and hyperconjugative effects. However, without specific DFT studies, quantitative analysis of these effects on this compound remains speculative.
Mechanistic Investigations through Computational Modeling
No computational modeling studies detailing the reaction mechanisms involving this compound were identified. Mechanistic studies on similar allylsilanes often explore their behavior in reactions such as electrophilic substitution (e.g., Hosomi-Sakurai reaction) or cycloadditions. Computational modeling in these cases would typically involve locating transition states and calculating activation energies to elucidate reaction pathways and predict regioselectivity and stereoselectivity. The absence of such studies for this compound means that its specific mechanistic behavior in various chemical transformations has not been theoretically characterized.
Analysis of Steric and Electronic Effects via Theoretical Approaches
A formal theoretical analysis of the steric and electronic effects in this compound is not available in the current body of scientific literature. The two trimethylsilyl groups are expected to exert significant steric hindrance around the double bond and the allylic position. The electronic effects would be a complex interplay of the electron-donating nature of the trimethylsilyl groups, which can stabilize adjacent carbocations, and their steric bulk, which can influence reaction trajectories. A quantitative dissection of these competing effects would require dedicated theoretical calculations that have not been published.
Conformation Analysis and Isomerization Studies
Specific computational studies on the conformational analysis and potential for isomerization of this compound are not documented. Such studies would typically involve mapping the potential energy surface to identify stable conformers and the energy barriers for rotation around the C-C and C-Si single bonds. Furthermore, theoretical investigation into the possibility and energetics of double bond migration to form other isomers, such as 1,2-bis(trimethylsilyl)-1-propene or 1,3-bis(trimethylsilyl)-1-propene, has not been reported for this specific compound.
Future Perspectives in Bis Trimethylsilyl Propene Research
Development of Novel and Green Synthetic Methodologies
The future synthesis of 2,3-bis(trimethylsilyl)-1-propene and related compounds will likely prioritize sustainability and efficiency. A significant trend is the move towards "green" chemistry, which emphasizes the use of renewable feedstocks and environmentally benign processes. For instance, production routes for propene from biomass, such as the catalytic hydrodeoxygenation (HDO) of triglycerides followed by steam cracking, are being explored. rsc.org This approach yields a high percentage of propene, which can then be functionalized, offering a greener alternative to fossil fuel-based production. rsc.org
In addition to greener starting materials, the development of novel synthetic methods that offer higher yields and selectivity with less waste is a key research area. Recent advances in organosilicon chemistry provide a glimpse into future possibilities. For example, copper-catalyzed reactions of 2,3-allenols with silylzinc reagents and palladium-catalyzed silylation of 2,3-allenols with unactivated disilanes have emerged as effective methods for producing 2-silyl-1,3-butadienes. acs.org Similar strategies could be adapted for the synthesis of this compound. Another promising technique is enyne cross-metathesis, which has been used to create highly substituted silyl-dienes. nih.gov These modern catalytic approaches often proceed under milder conditions and with greater functional group tolerance than traditional methods.
Future research may also focus on one-pot sequential reactions, combining synthesis and subsequent transformations, such as Diels-Alder reactions, to streamline the production of complex molecules. nih.gov The exploration of hydrosilylation reactions using more efficient and selective catalysts, such as platinum or rhodium complexes, will also continue to be a fruitful area of investigation for the synthesis of organoalkoxysilanes and related compounds. mdpi.comsigmaaldrich.com
Expanding Catalytic Applications and Enhanced Selectivity Control
The unique electronic and steric properties of this compound make it a compelling substrate for various catalytic transformations. Future research will likely focus on expanding its applications in catalysis and achieving higher levels of selectivity.
One major area of focus is Lewis acid-catalyzed reactions. The reactivity of similar geminal bis-trimethylsilyl substituted propenes has been shown to be tunable based on the choice of Lewis acid. nih.govresearchgate.net For example, with a mild Lewis acid like BF₃·OEt₂, an ene reaction may predominate, while stronger Lewis acids can favor a Sakurai allylation. nih.gov Future work will likely involve screening a wider range of Lewis acids, including chiral variants, to control the reaction pathway and induce enantioselectivity. The development of chiral Lewis bases to activate allyltrichlorosilanes for enantioselective allylations of aldehydes has already shown promise and could be extended to bis(trimethylsilyl)propene systems. soci.org
Silyl-substituted dienes are valuable partners in cycloaddition reactions, particularly the Diels-Alder reaction. nih.gov Research will continue to explore new catalyst systems, such as MeAlCl₂, to facilitate these reactions under mild conditions. nih.gov The ability to control the diastereoselectivity of these reactions is a significant goal, and future studies will likely investigate the impact of different catalysts and reaction conditions on the stereochemical outcome. nih.gov
Furthermore, the silicon atoms in the molecule can play a direct role in catalysis. Organosilanes are increasingly used in cross-coupling reactions, such as the Hiyama coupling, where they serve as nucleophilic partners. sigmaaldrich.comsoci.org The activation of the C-Si bond, often with a fluoride (B91410) source, is crucial for these reactions. soci.org Future research could explore the participation of this compound in such palladium-catalyzed cross-couplings, potentially leading to novel carbon-carbon bond formations.
Design and Synthesis of New Functional Materials with Tuned Properties
The incorporation of silicon into organic molecules can lead to materials with enhanced thermal stability, specific electronic properties, and unique curing mechanisms. epo.org The polymerization of silyl-functionalized dienes like this compound is a promising avenue for creating new functional materials.
Anionic polymerization of 2-silyl-substituted 1,3-butadienes has been shown to produce well-defined polymers. acs.org This methodology could be applied to this compound to create novel polymers with a high density of silicon. The presence of two silyl (B83357) groups per monomer unit could lead to materials with interesting physical and chemical properties.
A particularly important area of future research is the synthesis of telechelic polymers, which are polymers with reactive functional groups at both ends of the chain. epo.org Silyl-functional telechelic polydienes can be synthesized by capping a living polymer dianion with a silane (B1218182). epo.org These reactive end-groups allow for chain extension and crosslinking, leading to cured materials with predictable and controllable properties. epo.org Such materials are highly desirable for applications ranging from advanced sealants and adhesives to elastomers with tailored performance characteristics.
The silyl groups can also serve as handles for post-polymerization modification. This allows for the introduction of various functionalities along the polymer chain, enabling the fine-tuning of the material's properties for specific applications, such as in optoelectronics or nanomedicine. mdpi.comacs.org The ability of organofunctional silanes to act as binding agents and form stable bonds with surfaces also opens up possibilities for creating novel composite materials and surface coatings. researchgate.net
Exploration of Unconventional Reactivity Pathways and Transformations
The presence of two silicon atoms in this compound offers opportunities to explore reactivity beyond traditional pathways. The ability of silicon to stabilize a positive charge in the β-position is a well-known phenomenon that influences the regioselectivity of electrophilic additions. soci.org However, the interplay of two silyl groups could lead to more complex and potentially novel reactive intermediates.
Future research could investigate reactions that take advantage of hypervalent silicon intermediates. The empty 3d orbitals of silicon can accept electron density, allowing it to expand its coordination number. soci.org This can be facilitated by electronegative substituents or the presence of a Lewis base. soci.org Exploring reactions of this compound under conditions that favor the formation of pentacoordinate siliconate species could unlock new synthetic transformations. soci.org
The geminal bis(trimethylsilyl) group can also influence the stability of nearby carbanions. While silicon has a weak positive inductive effect, it can stabilize adjacent negative charge through pπ-dπ bonding and polarization effects. soci.org This could be exploited in reactions involving the deprotonation of the allylic position, potentially leading to novel nucleophilic reagents. The reactions of 2-aryl-1,3-bis(trimethylsilyl)propenes with electrophiles have already demonstrated their utility as 1,3- and 3,3-propene dianion synthons. acs.org
Furthermore, the development of new catalytic systems could reveal previously unknown reaction pathways. For example, the use of transition metal catalysts might enable novel cycloadditions, rearrangements, or C-H activation reactions involving the silyl-substituted propene scaffold. The synthesis of complex molecules, such as spirocyclic pharmacophores, has been achieved using silicon-substituted dienynes, highlighting the potential for silyl groups to direct complex chemical transformations. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Bis(trimethylsilyl)-1-propene in laboratory settings?
- Methodology : The compound can be synthesized via silylation of propenyl precursors using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or LiHMDS). For example, silylation of 1,3-dihalopropene derivatives under anhydrous conditions at low temperatures (-78°C) minimizes side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS .
- Key Considerations : Moisture-sensitive intermediates require inert atmosphere handling (e.g., Schlenk lines). Post-synthesis purification via fractional distillation under reduced pressure is recommended due to the compound’s volatility.
Q. How should researchers safely handle and store this compound?
- Safety Protocols : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. The compound’s flammability and potential reactivity with water necessitate storage in airtight containers under inert gas (argon/nitrogen) at -20°C. Compatibility tests with storage materials (e.g., glass vs. certain polymers) are advised to prevent degradation .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Characterization Workflow :
- NMR : H and C NMR can confirm regioselective silylation (e.g., trimethylsilyl proton shifts at δ 0.1–0.3 ppm).
- GC-MS : Useful for purity assessment and identifying volatile byproducts (e.g., trimethylsilanol) .
- FT-IR : Peaks near 1250 cm (Si-CH bending) and 840 cm (Si-C stretching) validate silyl group incorporation.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in organometallic reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the trimethylsilyl groups. For example, the bulky silyl substituents may hinder nucleophilic attack at the α-carbon, favoring β-addition pathways. Transition-state analysis can explain regioselectivity in Diels-Alder or cyclopropanation reactions .
Q. What strategies resolve contradictions in reported reaction yields involving this compound?
- Troubleshooting Framework :
- Variable Control : Test reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, Lewis acids like BF·OEt may improve yields in silyl enolate formations.
- Byproduct Analysis : Use GC-MS or Si NMR to detect hydrolysis products (e.g., siloxanes) caused by trace moisture .
Q. How does the steric bulk of trimethylsilyl groups influence the compound’s application in asymmetric synthesis?
- Steric Analysis : X-ray crystallography of analogous silylated compounds reveals that trimethylsilyl groups create a chiral environment by hindering planar conformations. This steric hindrance can enhance enantioselectivity in catalytic asymmetric hydrogenations or Michael additions .
- Experimental Design : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) for reactions with/without silyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

